molecular formula C9H7FO3S B2932515 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one CAS No. 21243-22-1

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one

Cat. No.: B2932515
CAS No.: 21243-22-1
M. Wt: 214.21
InChI Key: YAULHFQMJFXBNM-UHFFFAOYSA-N
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Description

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one is a chemical compound with the molecular formula C9H7FO3S and a molecular weight of 214.21 g/mol It is a derivative of thiochromenone, characterized by the presence of a fluorine atom at the 6th position and a sulfone group at the 1,1 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorothiochromenone.

    Oxidation: The precursor undergoes oxidation to introduce the sulfone group at the 1,1 positions. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted thiochromenones

Scientific Research Applications

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one involves its interaction with specific molecular targets. The fluorine atom and sulfone group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorothiochromenone: Lacks the sulfone group, making it less reactive in certain chemical reactions.

    6-Chloro-1,1-dioxo-2,3-dihydrothiochromen-4-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    6-Methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

Uniqueness

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one is unique due to the presence of both a fluorine atom and a sulfone group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and lipophilicity, while the sulfone group increases its electrophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULHFQMJFXBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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